molecular formula C9H9IO2 B8413683 2-(p-Iodophenyl)dioxolane

2-(p-Iodophenyl)dioxolane

Cat. No.: B8413683
M. Wt: 276.07 g/mol
InChI Key: TVVZNYHPOUTBPM-UHFFFAOYSA-N
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Description

2-(p-Iodophenyl)dioxolane is a versatile aromatic dioxolane derivative valued in organic synthesis as a protected aldehyde equivalent and a key building block. The 1,3-dioxolane group is widely used in organic chemistry as a protecting group for aldehydes, allowing the carbonyl functionality to be shielded from reactive conditions during synthetic sequences on other parts of the molecule . The iodine substituent on the phenyl ring makes this compound a particularly valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex biaryl systems . Dioxolane derivatives have demonstrated significant importance as chemical intermediates in the synthesis of various active pharmaceutical ingredients . For instance, structurally similar 2-biphenylyl-1,3-dioxolan-4-one derivatives are specified as key precursors in the synthesis of certain anti-arthritic acids, highlighting the role of this class of compounds in medicinal chemistry . The compound should be stored under appropriate conditions, and researchers are reminded that this material is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheet (SDS) before handling.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

2-(4-iodophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H9IO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

TVVZNYHPOUTBPM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Dioxolane Derivatives

Compound Name Substituent(s) Key Properties/Reactivity Reference
2-(p-Iodophenyl)dioxolane p-Iodophenyl - Susceptible to dehalogenation under harsh conditions (e.g., light, heat) .
- Potential applications in radiopharmaceuticals due to iodine's β-emission properties.
Inferred from
2-(2-Iodoethyl)-1,3-dioxolane 2-Iodoethyl - Spectral data confirmed via literature comparison.
- Used in stereoselective C-glycoside synthesis via Ni-catalyzed carboboration .
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane Bromo/fluoro-phenoxy - Moderate polarity due to dioxolane and halogenated aryl group.
- High electronegativity from fluorine enhances stability .
2-(2-Fluorophenyl)-1,3-dioxolane o-Fluorophenyl - Lower molecular weight (168.16 g/mol) compared to iodinated analogs.
- Fluorine’s electronegativity improves metabolic stability in pharmaceuticals .

Key Differences :

  • Iodine vs. However, iodine’s polarizability may enhance π-π stacking interactions in supramolecular applications.
  • Dehalogenation Sensitivity: Iodinated compounds like 2-(p-Iodophenyl)quinoline exhibit partial dehalogenation during synthesis, leading to lower yields compared to bromo or chloro analogs . This suggests similar challenges for this compound.

Aromatic Substitution Effects

Compound Name Aromatic Group Impact on Reactivity/Applications Reference
This compound p-Iodophenyl - Iodine’s heavy atom effect may aid crystallographic studies.
- Potential use in thyroid hormone analogs (cf. thyroxine structural analogs) .
2-(p-Tolyl)dioxolane p-Methylphenyl - Methyl group enhances lipophilicity, improving membrane permeability in drug design. Inferred from
2-(p-Methoxyphenyl)dioxolane p-Methoxyphenyl - Methoxy group increases electron density, altering UV absorption and redox behavior. Inferred from

Key Differences :

  • Electronic Effects : The electron-withdrawing iodine atom in the para position may reduce the electron density of the dioxolane ring compared to electron-donating groups (e.g., methoxy or methyl), influencing its participation in acid-catalyzed reactions or polymerization .

Key Differences :

  • While 1,3-dioxolane itself is a monomer for high-performance polymers, bulky substituents like p-iodophenyl likely limit its use in bulk polymerization. Instead, it may act as a functional additive or crosslinking agent.

Preparation Methods

Key Considerations:

  • Solvent Systems : Toluene or dichloroethane (DCE) are preferred for their ability to form azeotropes with water, driving the equilibrium toward acetal formation.

  • Catalyst Loading : p-TsOH (0.1–1.0 mol%) achieves optimal yields (70–85%) without side reactions.

  • Workup : Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, a protocol using p-iodobenzaldehyde (1.0 eq), ethylene glycol (2.0 eq), and Amberlyst-15 (a solid acid catalyst) in DCE achieves full conversion within 30 minutes at 120°C under microwave conditions. This method reduces side product formation and improves scalability.

Comparative Data:

MethodTemperature (°C)TimeYield (%)Catalyst
Classical reflux1106 h78p-TsOH
Microwave1200.5 h82Amberlyst-15

Lewis Acid-Catalyzed Cyclization

Lewis acids, such as zinc triflate or diethylzinc, offer milder alternatives for acid-sensitive substrates. A patent by describes the use of diethylzinc (ZnEt₂) and trifluoroacetic acid (TFA) in DCE at 0°C to mediate cyclopropanation, a strategy adaptable to dioxolane synthesis. By substituting diiodomethane with ethylene glycol, this method achieves cyclization at low temperatures, minimizing iodine displacement.

Reaction Mechanism:

  • Activation of the aldehyde by ZnEt₂-TFA coordination.

  • Nucleophilic attack by ethylene glycol, forming a tetrahedral intermediate.

  • Cyclization and dehydration to yield the dioxolane.

Protective Group Strategies

Multi-step syntheses often necessitate protective groups to prevent undesired reactivity. For example, details the use of tert-butyldimethylsilyl (TBDMS) ethers to protect diols during iodination. A sequential protocol involves:

  • Silylation of ethylene glycol with TBDMS-Cl.

  • Coupling with p-iodophenylboronic acid via Suzuki-Miyaura cross-coupling.

  • Deprotection with tetrabutylammonium fluoride (TBAF) to regenerate the diol.

  • Acid-catalyzed cyclization to form the dioxolane.

This approach achieves regioselective iodination and avoids side reactions during cyclization.

Challenges and Optimization

Iodine Stability:

The p-iodophenyl group is susceptible to radical displacement under prolonged heating. Mitigation strategies include:

  • Using inert atmospheres (N₂ or Ar) to prevent oxidative deiodination.

  • Lowering reaction temperatures via microwave or flow chemistry.

Purification:

Chromatographic separation remains critical due to polar byproducts. Reverse-phase HPLC with C18 columns achieves >95% purity for pharmaceutical-grade material .

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